molecular formula C11H16N2O2 B13575723 2-Methoxy-6-(piperazin-1-yl)phenol

2-Methoxy-6-(piperazin-1-yl)phenol

Cat. No.: B13575723
M. Wt: 208.26 g/mol
InChI Key: DOWAGESJMGRIMX-UHFFFAOYSA-N
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Description

2-Methoxy-6-(piperazin-1-yl)phenol is an organic compound that features a methoxy group and a piperazine ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(piperazin-1-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol (guaiacol) and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide.

    Procedure: The piperazine is added to a solution of 2-methoxyphenol, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(piperazin-1-yl)phenol exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol (Guaiacol): Lacks the piperazine ring, making it less versatile in medicinal chemistry.

    6-Methoxy-2-(piperazin-1-yl)phenol: Similar structure but different substitution pattern, leading to different biological activities.

    2-Methoxy-4-(piperazin-1-yl)phenol: Another isomer with distinct properties.

Uniqueness

2-Methoxy-6-(piperazin-1-yl)phenol is unique due to the specific positioning of the methoxy and piperazine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methoxy-6-piperazin-1-ylphenol

InChI

InChI=1S/C11H16N2O2/c1-15-10-4-2-3-9(11(10)14)13-7-5-12-6-8-13/h2-4,12,14H,5-8H2,1H3

InChI Key

DOWAGESJMGRIMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)N2CCNCC2

Origin of Product

United States

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